

The Genesis and Synthesis of Azoxystrobin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Azoxystrobin

Cat. No.: B15611882

[Get Quote](#)

An in-depth exploration of the discovery, synthetic pathways, and chemical properties of the pivotal fungicide, azoxystrobin, and its geometric isomer.

This technical guide provides a comprehensive overview of the discovery and synthetic routes of azoxystrobin, a broad-spectrum fungicide widely utilized in agriculture. It is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the core chemical processes. The focus is on the commercially significant (E)-isomer and the formation of its (Z)-isomer.

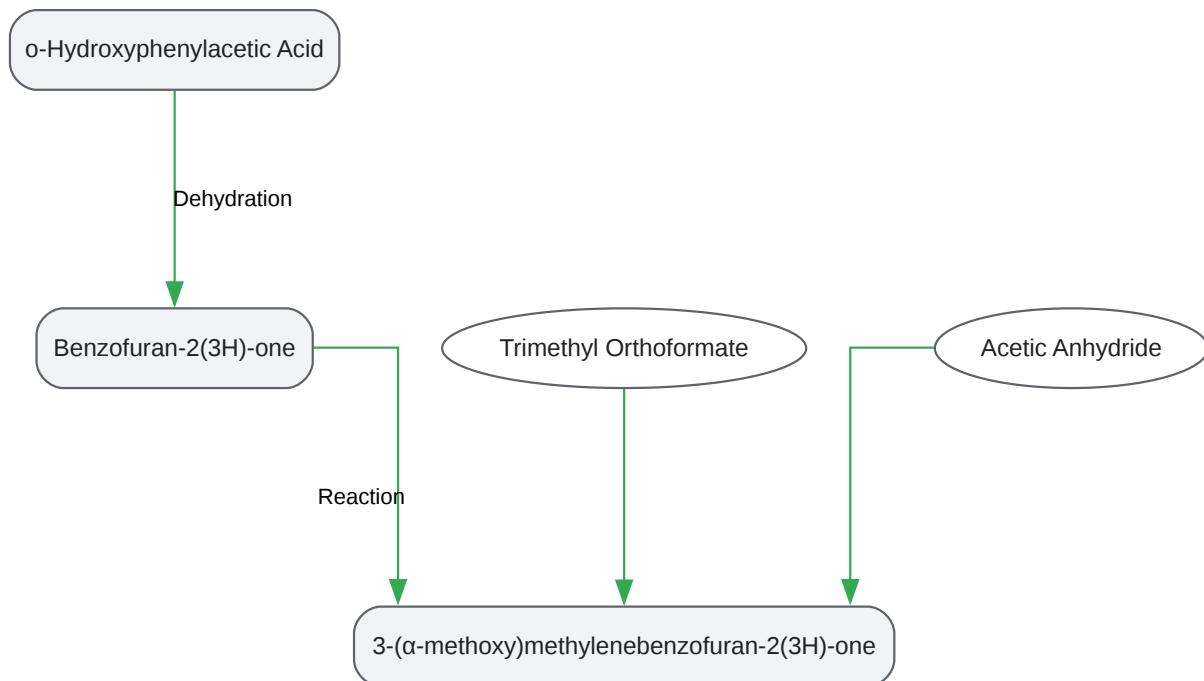
Discovery and Background

Azoxystrobin's origins can be traced back to the early 1970s with the discovery of naturally occurring fungicides, strobilurin A and B, isolated from the fungus *Strobilurus tenacellus*. These compounds exhibited a novel mode of action by inhibiting mitochondrial respiration in fungi. However, their inherent instability in light limited their direct agricultural application. This led to extensive research by Imperial Chemical Industries (ICI) to develop more robust synthetic analogues. After synthesizing and testing over 1400 compounds, azoxystrobin (then coded IClA5504) was identified as a potent and photostable fungicide, first marketed in 1996.^[1]

The fungicidal activity of azoxystrobin stems from its ability to inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex. This action blocks electron transport, thereby halting the production of ATP, which is essential for fungal cell function.^[1] The biologically active and commercially produced form of azoxystrobin is the (E)-

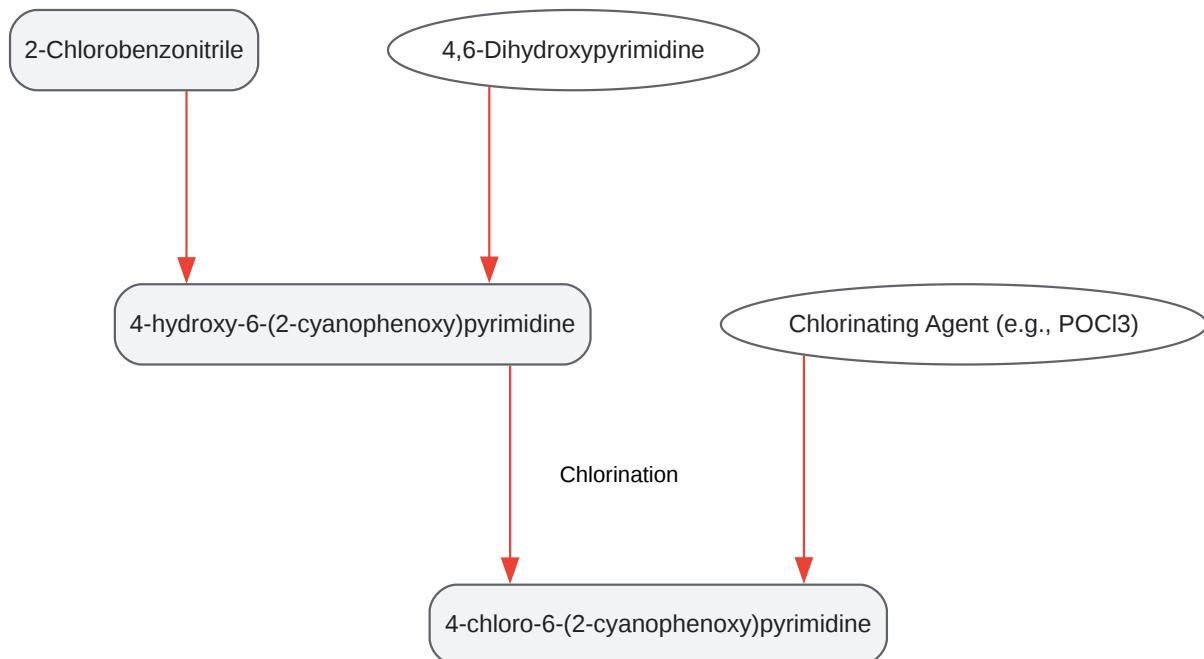
isomer. The (Z)-isomer, while existing, is primarily a result of the photoisomerization of the active (E)-form and is not the target of industrial synthesis.[2]

Synthetic Routes to (E)-Aroxystrobin


The industrial synthesis of (E)-azoxystrobin is a multi-step process that primarily follows a convergent approach. This strategy involves the synthesis of two key molecular fragments which are then coupled in the final stages of the process. The two principal pathways are:

- Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.
- Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.

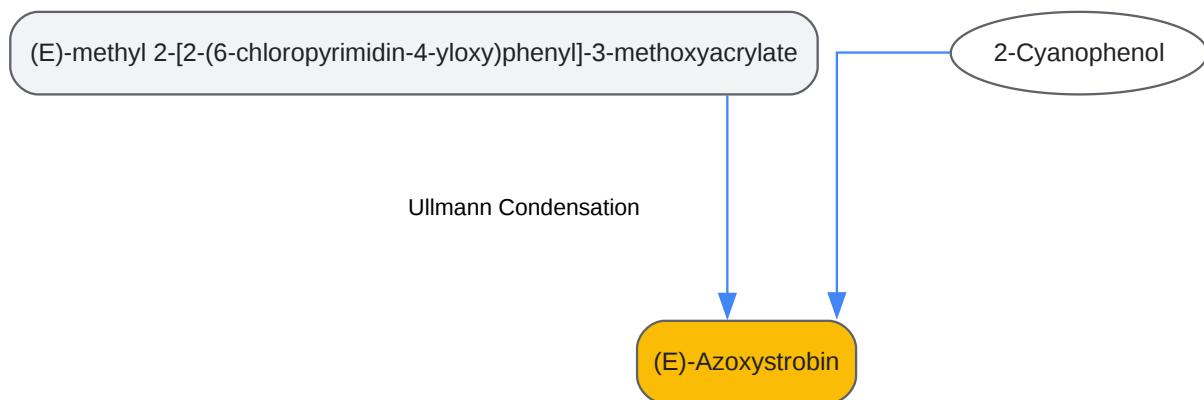
Below are the detailed synthetic schemes for these pathways, including the preparation of the key intermediates.


Synthesis of Key Intermediates

This intermediate is a crucial precursor for the phenylacrylate moiety of azoxystrobin.

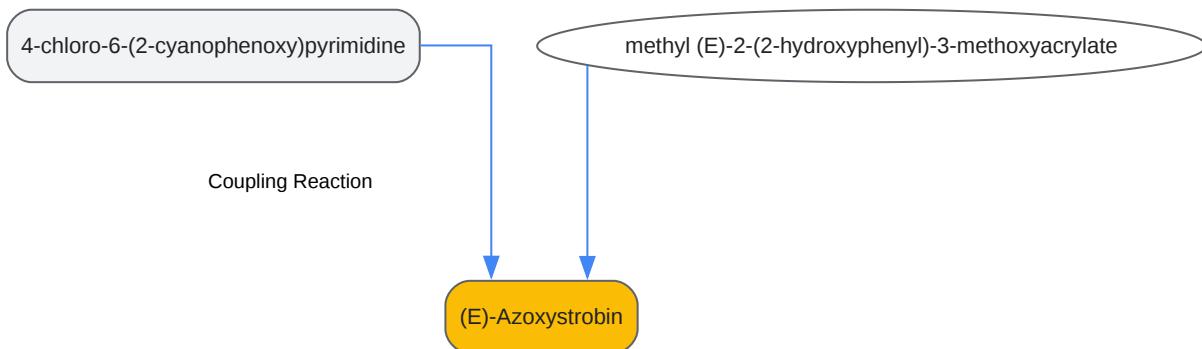
[Click to download full resolution via product page](#)

Synthesis of 3-(α -methoxy)methylenebenzofuran-2(3H)-one.


This intermediate forms the pyrimidine ether part of the azoxystrobin molecule.

[Click to download full resolution via product page](#)

Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine.


Final Coupling Reactions

The final step in the synthesis of (E)-azoxystrobin involves the coupling of the key intermediates prepared in the previous steps.

[Click to download full resolution via product page](#)

Final coupling step to form (E)-Azoxystrobin (Pathway A).

[Click to download full resolution via product page](#)

Final coupling step to form (E)-Azoxystrobin (Pathway B).

Experimental Protocols

This section outlines the detailed methodologies for the key experiments in the synthesis of (E)-azoxystrobin.

Synthesis of 3-(α -methoxy)methylenebenzofuran-2(3H)-one

Step 1: Synthesis of Benzofuran-2(3H)-one

- To a solution of o-hydroxyphenylacetic acid in a suitable solvent such as toluene, a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) is added.
- The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
- The reaction is monitored by TLC until the starting material is consumed.
- The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under

reduced pressure to yield benzofuran-2(3H)-one.

Step 2: Synthesis of 3-(α -methoxy)methylenebenzofuran-2(3H)-one

- Benzofuran-2(3H)-one is dissolved in a mixture of trimethyl orthoformate and acetic anhydride.
- The reaction mixture is heated at reflux for several hours.
- After cooling, the excess reagents are removed by distillation under reduced pressure.
- The resulting crude product is purified by crystallization or column chromatography to afford 3-(α -methoxy)methylenebenzofuran-2(3H)-one.

Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

Step 1: Synthesis of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine

- A mixture of 2-chlorobenzonitrile, 4,6-dihydroxypyrimidine, and a base such as potassium carbonate is heated in a high-boiling aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) in the presence of a copper or palladium catalyst.
- The reaction is stirred at an elevated temperature for several hours until completion.
- The mixture is then cooled, and the product is precipitated by the addition of water.
- The solid is collected by filtration, washed with water, and dried to give 4-hydroxy-6-(2-cyanophenoxy)pyrimidine.

Step 2: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

- 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), often in the presence of a catalytic amount of a tertiary amine like triethylamine or pyridine.
- The reaction mixture is heated at reflux for a few hours.

- After the reaction is complete, the excess chlorinating agent is removed by distillation under reduced pressure.
- The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-6-(2-cyanophenoxy)pyrimidine.

Synthesis of (E)-Azoxystrobin (Following Pathway B)

- To a solution of methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate and 4-chloro-6-(2-cyanophenoxy)pyrimidine in an aprotic solvent such as N,N-dimethylformamide, a base (e.g., potassium carbonate) is added.
- The mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) for several hours.
- The progress of the reaction is monitored by TLC or HPLC.
- Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.
- The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to give pure (E)-azoxystrobin.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of (E)-azoxystrobin and its key intermediates.

Table 1: Reaction Conditions and Yields for the Synthesis of Key Intermediates

Intermediate	Reactants	Catalyst/ Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
3-(α -methoxy)methylenefuran-2(3H)-one	Benzofuran-2(3H)-one, Trimethyl orthoformate, Acetic anhydride	-	Toluene	100-110	20	>90
4-hydroxy-6-(2-cyanophenoxy)pyrimidine	2-Chlorobenzonitrile, 4,6-Dihydroxypyrimidine	CuCl / K ₂ CO ₃	Sulfolane	135	13	~85
4-chloro-6-(2-cyanophenoxy)pyrimidine	4-hydroxy-6-(2-cyanophenoxy)pyrimidine	POCl ₃ / Triethylamine	-	Reflux	3	~90

Table 2: Reaction Conditions and Yield for the Final Synthesis of (E)-Azoxystrobin (Pathway B)

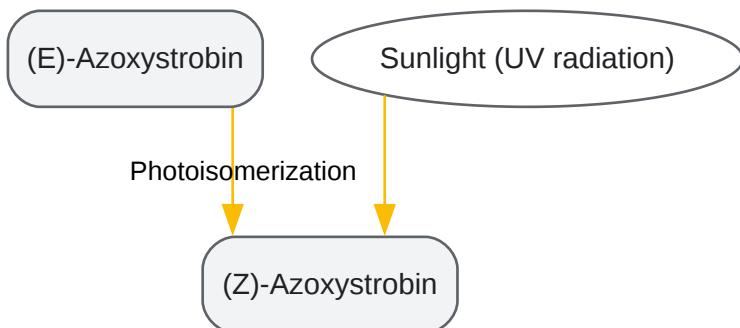

Product	Reactants	Catalyst/ Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
(E)-Azoxystrobin	4-chloro-6-(2-cyanophenoxy)pyrimidine, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate	K ₂ CO ₃ / DMAP	DMF	60	3.5	~95

Table 3: Spectroscopic Data for (E)-Aroxystrobin

Technique	Data
¹ H NMR (CDCl ₃ , δ)	3.65 (s, 3H), 3.76 (s, 3H), 6.43 (s, 1H), 7.21-7.45 (m, 6H), 7.50 (s, 1H), 7.65-7.74 (m, 2H), 8.41 (s, 1H)
¹³ C NMR (DMSO-d ₆ , δ)	161.9, 159.9, 151.8, 130.5, 129.2, 128.9, 125.5, 120.9, 114.3, 55.4
Mass Spectrum (EI)	m/z 403 (M ⁺)

The (Z)-Isomer of Aroxystrobin

The (Z)-isomer of azoxystrobin is not typically synthesized directly but is formed through the photoisomerization of the more stable and biologically active (E)-isomer upon exposure to light. [2] This process is a key factor in the environmental fate of azoxystrobin.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Genesis and Synthesis of Azoxytrobin Isomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15611882#discovery-and-synthetic-route-of-azoxytrobin-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com